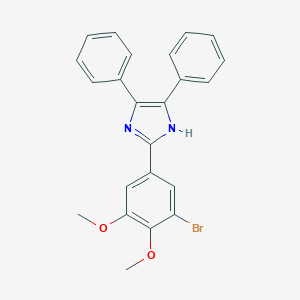
N1-(4-chloro-2-nitrophenyl)-N3,N3-dimethylpropane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N1-(4-chloro-2-nitrophenyl)-N3,N3-dimethylpropane-1,3-diamine is an organic compound characterized by the presence of a chloro-nitroaniline group attached to a propyl chain, which is further connected to a dimethylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chloro-2-nitrophenyl)-N3,N3-dimethylpropane-1,3-diamine typically involves the reaction of 4-chloro-2-nitroaniline with a suitable propylating agent, followed by the introduction of the dimethylamine group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. For example, the slow evaporation method at 40°C has been used to grow related compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
N1-(4-chloro-2-nitrophenyl)-N3,N3-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The dimethylamine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted amines.
科学的研究の応用
N1-(4-chloro-2-nitrophenyl)-N3,N3-dimethylpropane-1,3-diamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N1-(4-chloro-2-nitrophenyl)-N3,N3-dimethylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and molecular targets depend on the context of its application. For example, in biological systems, it may interact with proteins or nucleic acids, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
Similar compounds include:
- N-[3-(N-(2-chloro-1-oxoethyl)-4-nitroanilino)propyl]-2,2,2-trifluoroacetamide
- 3-(4-chloro-2-nitroanilino)-propionic acid
Uniqueness
N1-(4-chloro-2-nitrophenyl)-N3,N3-dimethylpropane-1,3-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C11H16ClN3O2 |
|---|---|
分子量 |
257.72g/mol |
IUPAC名 |
N-(4-chloro-2-nitrophenyl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C11H16ClN3O2/c1-14(2)7-3-6-13-10-5-4-9(12)8-11(10)15(16)17/h4-5,8,13H,3,6-7H2,1-2H3 |
InChIキー |
LWAPYRYXPLBIEM-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
正規SMILES |
CN(C)CCCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(5-bromo-2-thienyl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B416374.png)

![4-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-{3-nitro-4-methylphenyl}-1,3-oxazol-5(4H)-one](/img/structure/B416376.png)
![5-[4-(diethylamino)phenyl]-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B416379.png)
![3,3-dimethyl-5-phenyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B416380.png)
methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B416381.png)
![[3-(furan-2-carbonylamino)phenyl] 4-bromo-3-piperidin-1-ylsulfonylbenzoate](/img/structure/B416382.png)
![3-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B416384.png)
![10-[4-(phenylsulfonyl)benzoyl]-10H-phenothiazine](/img/structure/B416385.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B416386.png)
![2-[{5-hydroxy-3-methyl-1-[5-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}(phenyl)methyl]malononitrile](/img/structure/B416391.png)

![8-[(3-chloro-2-butenyl)sulfanyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B416395.png)
![2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B416397.png)
